molecular formula C14H19N7OS B603592 6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 1240290-40-7

6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B603592
CAS No.: 1240290-40-7
M. Wt: 333.41g/mol
InChI Key: HYDKVAQAMZHXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound It features a morpholine ring, a pyrazole ring, and a triazolo-thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. The process starts with the preparation of the triazolo-thiadiazole core, followed by the introduction of the pyrazole and morpholine moieties. Common reagents include hydrazine derivatives, isocyanides, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazole and morpholine rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,2,4-triazole: A simpler triazole derivative with different chemical properties and applications.

    [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine:

    3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and potential use in energetic materials.

Uniqueness

6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of rings and functional groups, which confer specific chemical and biological properties

Properties

CAS No.

1240290-40-7

Molecular Formula

C14H19N7OS

Molecular Weight

333.41g/mol

IUPAC Name

4-[[6-(5-propan-2-yl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine

InChI

InChI=1S/C14H19N7OS/c1-9(2)10-7-11(16-15-10)13-19-21-12(17-18-14(21)23-13)8-20-3-5-22-6-4-20/h7,9H,3-6,8H2,1-2H3,(H,15,16)

InChI Key

HYDKVAQAMZHXQR-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=NN1)C2=NN3C(=NN=C3S2)CN4CCOCC4

Origin of Product

United States

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